molecular formula C11H10BrN3OS B11991750 2-(3-bromophenyl)-2-oxoethyl N'-cyano-N-methylcarbamimidothioate

2-(3-bromophenyl)-2-oxoethyl N'-cyano-N-methylcarbamimidothioate

Katalognummer: B11991750
Molekulargewicht: 312.19 g/mol
InChI-Schlüssel: UOPHANVREODYBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate is a synthetic organic compound that belongs to the class of imidothiocarbamates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of a bromophenyl group and a cyano group in its structure suggests potential reactivity and utility in different chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenyl, is reacted with an appropriate reagent to introduce the oxoethyl group.

    Introduction of the Imidothiocarbamate Group: The intermediate is then reacted with N’-cyano-N-methylimidothiocarbamate under specific conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in such processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can lead to various halogenated compounds.

Wissenschaftliche Forschungsanwendungen

2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Research into its potential therapeutic uses, such as in the development of new drugs, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate involves its interaction with specific molecular targets. The bromophenyl group and the cyano group play crucial roles in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate: Similar structure with a different position of the bromine atom.

    2-(3-chlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate: Similar structure with a chlorine atom instead of bromine.

    2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-ethylimidothiocarbamate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of the bromophenyl group and the cyano group in 2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate gives it distinct reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial purposes.

Eigenschaften

Molekularformel

C11H10BrN3OS

Molekulargewicht

312.19 g/mol

IUPAC-Name

[2-(3-bromophenyl)-2-oxoethyl] N-cyano-N'-methylcarbamimidothioate

InChI

InChI=1S/C11H10BrN3OS/c1-14-11(15-7-13)17-6-10(16)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,14,15)

InChI-Schlüssel

UOPHANVREODYBK-UHFFFAOYSA-N

Kanonische SMILES

CN=C(NC#N)SCC(=O)C1=CC(=CC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.